molecular formula C9H8N2S B1293428 5-(Pyridin-3-yl)thiophen-2-amine CAS No. 837376-58-6

5-(Pyridin-3-yl)thiophen-2-amine

Cat. No.: B1293428
CAS No.: 837376-58-6
M. Wt: 176.24 g/mol
InChI Key: NQVNWLWVULSZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-yl)thiophen-2-amine: is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

Chemistry: 5-(Pyridin-3-yl)thiophen-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its dual heterocyclic structure provides multiple sites for interaction with biological targets .

Industry: In the industrial sector, this compound is used in the development of organic semiconductors and materials for electronic devices. Its conductive properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)thiophen-2-amine typically involves the coupling of pyridine and thiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Pyridin-3-yl)thiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophenes and pyridines.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

  • 4-(Pyridin-3-yl)thiophen-2-amine
  • 2-(Pyridin-3-yl)thiophen-3-amine
  • 5-(Pyridin-2-yl)thiophen-2-amine

Comparison: 5-(Pyridin-3-yl)thiophen-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-pyridin-3-ylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVNWLWVULSZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649766
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-58-6
Record name 5-(Pyridin-3-yl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-yl)thiophen-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-3-yl)thiophen-2-amine
Reactant of Route 3
Reactant of Route 3
5-(Pyridin-3-yl)thiophen-2-amine
Reactant of Route 4
Reactant of Route 4
5-(Pyridin-3-yl)thiophen-2-amine
Reactant of Route 5
5-(Pyridin-3-yl)thiophen-2-amine
Reactant of Route 6
5-(Pyridin-3-yl)thiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.